molecular formula C12H12O2 B069532 2,7-Dimethylnaphthalene-1,8-diol CAS No. 172915-65-0

2,7-Dimethylnaphthalene-1,8-diol

Cat. No.: B069532
CAS No.: 172915-65-0
M. Wt: 188.22 g/mol
InChI Key: JEDCLPLCNCYUMA-UHFFFAOYSA-N
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Description

2,7-Dimethylnaphthalene-1,8-diol is a strategically substituted dihydroxynaphthalene derivative of significant interest in synthetic and materials chemistry. Its core value lies in its application as a key synthon for the construction of complex organic frameworks, particularly ladder-type polymers and dyes, where the 1,8-diol moiety and methyl substituents influence planarity, solubility, and electronic properties. Researchers utilize this compound in the development of organic semiconductors, ligands for metal-organic frameworks (MOFs), and functional dyes due to its ability to participate in coordination chemistry and oxidative coupling reactions. The mechanism of action for its primary applications often involves its redox-active phenolic groups, which can be readily oxidized to ortho-quinone structures, or its capacity to chelate metal ions, forming stable complexes that can modulate electronic characteristics. This makes it a valuable building block for investigating structure-property relationships in advanced materials designed for optoelectronic devices, sensors, and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylnaphthalene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDCLPLCNCYUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=C2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301215
Record name 2,7-Dimethyl-1,8-naphthalenediol
Source EPA DSSTox
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172915-65-0
Record name 2,7-Dimethyl-1,8-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172915-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-1,8-naphthalenediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Manufacturing of 2,7 Dimethylnaphthalene 1,8 Diol

While a specific, documented synthesis for 2,7-Dimethylnaphthalene-1,8-diol is not prevalent in published literature, a plausible synthetic pathway can be proposed based on established chemical transformations. The logical starting material for this synthesis is 2,7-dimethylnaphthalene (B47183).

A potential route to this precursor begins with the commercially available 2,7-dihydroxynaphthalene (B41206). orgsyn.org This starting material can be converted to 2,7-bis(diethylcarbamoyloxy)naphthalene. Subsequent nickel-catalyzed coupling of this intermediate with a Grignard reagent, such as methylmagnesium bromide, effectively replaces the carbamate (B1207046) groups with methyl groups to yield 2,7-dimethylnaphthalene. orgsyn.org

With the 2,7-dimethylnaphthalene core established, the introduction of the 1,8-diol functionality presents the primary challenge. Modern synthetic methods offer potential solutions, such as the direct dearomative syn-dihydroxylation of the naphthalene (B1677914) ring system. Recent studies have demonstrated the use of biomimetic, non-heme iron catalysts that can perform this transformation on naphthalene and its derivatives using hydrogen peroxide as the oxidant. acs.orgnih.govnih.gov Applying such a catalyst to 2,7-dimethylnaphthalene would be a direct and modern approach to selectively form the desired cis-1,8-diol, although this specific substrate has not been explicitly reported. The reaction would likely proceed with dihydroxylation occurring at the unsubstituted ring.

Structural and Spectroscopic Characterization

Predicted Physicochemical Properties of 2,7-Dimethylnaphthalene-1,8-diol Below is a table of predicted properties for the compound.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight188.22 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area40.5 Ų
XLogP33.2

This data is computationally predicted and has not been experimentally verified.

Expected Spectroscopic Data Summary The following table outlines the expected spectroscopic characteristics for this compound.

Spectroscopic MethodExpected Characteristics
¹H NMR - Aromatic Protons: Four distinct signals in the aromatic region (approx. 7.0-7.8 ppm), each integrating to 1H. Due to the molecule's symmetry, H-3 would couple to H-4, and H-5 would couple to H-6. - Methyl Protons: A single signal in the alkyl region (approx. 2.5 ppm) integrating to 6H, as the two methyl groups are chemically equivalent. - Hydroxyl Protons: A broad singlet whose chemical shift is dependent on solvent and concentration, likely deshielded due to strong intramolecular H-bonding.
¹³C NMR Based on the C₂ axis of symmetry, six distinct signals would be expected for the aromatic carbons and one signal for the two equivalent methyl carbons.
IR Spectroscopy - O-H Stretch: A broad band around 3200-3500 cm⁻¹ indicative of strong intramolecular hydrogen bonding. - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C-H Stretch (Alkyl): Signals just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 188.08.

These characteristics are based on established principles of spectroscopy and data from structurally similar compounds like 1,8-dimethylnaphthalene (B165263) and 1,8-naphthalenediol. scbt.comchemicalbook.com

Mechanistic Studies and Chemical Reactivity of 2,7 Dimethylnaphthalene 1,8 Diol

Oxidative Transformations of Dihydroxylated Naphthalenes

The oxidation of dihydroxylated naphthalenes is a key transformation process, occurring both through biological and chemical pathways. These reactions often proceed via multistage oxidative processes that can lead to a variety of products, including quinones, dimers, or products of dehydration. researchgate.net In microbial systems, the oxidation of naphthols can yield various dihydroxynaphthalene isomers. researchgate.net These reactions typically involve the formation of unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic diol. researchgate.net

The regioselectivity of naphthalene (B1677914) oxidation is highly dependent on the enzyme or catalyst system used and the substitution pattern on the naphthalene core. For instance, different toluene (B28343) monooxygenases exhibit varied regioselectivity when oxidizing 2-naphthol, producing mixtures of 2,3-, 2,7-, 1,7-, and 2,6-dihydroxynaphthalenes. In the case of substituted naphthalenes, the position of the substituents directs the site of oxidation. Studies on naphthalene dioxygenase (NDO) have shown that specific amino acid residues, such as Phe-352, play a crucial role in determining the regioselectivity of oxidation for substrates like biphenyl (B1667301) and phenanthrene, which can be altered through site-directed mutagenesis. nih.govresearchgate.net

For dimethylnaphthalenes (DMNs), the metabolic pathway taken by microorganisms like Sphingomonas paucimobilis depends on the location of the methyl groups. When the methyl groups are on separate rings, as in 2,7-DMN, the initial reaction is typically hydroxylation of one of the methyl groups. nih.gov In contrast, if both methyl groups are on the same ring, the initial attack is dioxygenation of the unsubstituted ring. nih.gov The atmospheric oxidation of 2,7-dimethylnaphthalene (B47183) initiated by OH radicals predominantly occurs via OH addition to the C1 position. researchgate.net

**Table 1: Oxidation Products from 2,7-Dimethylnaphthalene Metabolism by Sphingomonas paucimobilis*** *(Data sourced from a study on dimethylnaphthalene isomers)

MetaboliteIdentificationPathway
2-Hydroxymethyl-7-methylnaphthaleneConfirmedMethyl Group Monoxygenation
7-Methyl-2-naphthoic acidConfirmedMethyl Group Monoxygenation
1,2-Dihydroxy-1-hydro-7-methyl-2-naphthoateTentativeRing Dioxygenation
4-MethylsalicylateConfirmedRing Fission
This table is based on the metabolic pathway of 2,7-dimethylnaphthalene, a precursor to the diol. nih.gov

The oxidation of naphthalenic compounds proceeds through various short-lived, reactive intermediates. A common intermediate formed during the microbial oxidation of naphthols is a dihydrodiol, which is typically too unstable to be isolated and readily aromatizes by losing water. researchgate.net In the atmospheric oxidation of 2,7-dimethylnaphthalene, the initial OH radical addition to the C1 position forms a radical adduct (R1). researchgate.net This adduct can then react with molecular oxygen to form peroxy radicals (R1-2OO), which are key intermediates leading to further products. researchgate.net Another highly reactive species that can be generated from the naphthalene core is 1,8-dehydronaphthalene, an aryne. This intermediate can be trapped through addition reactions with various reagents like olefins and acetylenes.

The theoretical study of 2,7-dimethylnaphthalene's atmospheric oxidation reveals a complex network of intermediates. The key radical adduct R1 can undergo several competing reactions, including direct H-abstraction to form 2,7-dimethylnaphthalen-1-ol (B3040231) or O₂ addition to form a peroxy radical. This peroxy radical has multiple subsequent pathways, including ring closure and intramolecular hydrogen shifts, leading to the formation of dicarbonyl compounds. researchgate.net

Derivatization Reactions of the Hydroxyl Groups

The two hydroxyl groups of 2,7-Dimethylnaphthalene-1,8-diol are primary sites for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions like esterification and etherification.

Esterification of dihydroxynaphthalenes is a common strategy for derivatization. A well-documented procedure exists for the related compound, 2,7-dihydroxynaphthalene (B41206), which can be adapted. In this protocol, 2,7-dihydroxynaphthalene is reacted with N,N-diethylcarbamoyl chloride in pyridine. The mixture is heated to 100°C for two days to yield 2,7-bis(diethylcarbamoyloxy)naphthalene in high yield. orgsyn.org This carbamate (B1207046) ester serves as an intermediate in a multi-step synthesis of 2,7-dimethylnaphthalene. orgsyn.org

Table 2: Esterification of 2,7-Dihydroxynaphthalene (Protocol adaptable for this compound)

ParameterValue/Condition
Substrate2,7-Dihydroxynaphthalene
ReagentN,N-diethylcarbamoyl chloride
SolventPyridine
Temperature100 °C
Reaction Time2 days
Product2,7-Bis(diethylcarbamoyloxy)naphthalene
Yield99%
This table outlines a specific, high-yield esterification protocol for a closely related dihydroxynaphthalene. orgsyn.org

While specific etherification protocols for this compound are not detailed in the reviewed literature, standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide, would be the conventional approach.

Directed metalation is a powerful tool for regioselective functionalization of aromatic rings. For naphthalene systems, directing groups can control the position of deprotonation and subsequent reaction with an electrophile. In a study on N,N'-di(p-tolyl)-1,8-naphthalenediamine, treatment with sec-butyllithium (B1581126) in the presence of TMEDA led to the generation of mono- and dianions. nih.gov These anions could be trapped with various electrophiles to install substituents at the 2- and 2,7-positions with high regioselectivity. nih.gov This strategy highlights how substituents at the 1,8-positions can direct functionalization to other specific sites on the naphthalene ring.

Similarly, the dimetalation of 1,8-dimethylnaphthalene (B165263) has been achieved using strong bases like amylsodium, allowing for subsequent functionalization at the methyl groups. wmich.edu For this compound, the hydroxyl groups would likely require protection before a directed metalation strategy could be employed to functionalize the aromatic core or the existing methyl groups.

Reactivity of Methyl Substituents on the Naphthalene Diol Core

Selective Halogenation (e.g., Bromination, Fluorination)

The selective introduction of halogen atoms onto the this compound scaffold is a critical step for further functionalization. While direct halogenation studies on this compound are not extensively detailed in the provided results, valuable insights can be drawn from the halogenation of related naphthalene derivatives.

Bromination:

The bromination of naphthalene compounds is highly dependent on the reaction conditions and the substituents present on the ring. For instance, the bromination of 2-methylnaphthalene (B46627) can be selectively directed to the benzylic position to form 2-(bromomethyl)naphthalene (B188764) using bromine in heptane (B126788) with a lanthanum acetate (B1210297) hydrate (B1144303) catalyst. researchgate.net In the case of 1-bromonaphthalene (B1665260), reaction with stoichiometric amounts of bromine at low temperatures (-30 to -50°C) in methylene (B1212753) chloride yields 1,4-dibromonaphthalene (B41722) with high selectivity (90% yield). researchgate.net However, photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux (77°C) leads to the formation of 1,5-dibromonaphthalene (B1630475) in 80% yield. researchgate.net Dehydrobromination of the resulting pentabromide with t-BuOK can afford 1,3,5-tribromonaphthalene as the primary product. researchgate.net

Furthermore, the use of solid catalysts like montmorillonite (B579905) clay can influence the regioselectivity of naphthalene polybromination. cardiff.ac.uk Reaction of naphthalene with three equivalents of bromine at room temperature can produce 1,4,6-tribromonaphthalene, while using four equivalents over KSF clay leads to 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These examples underscore the complex nature of naphthalene bromination, where the outcome is a delicate interplay of electronic and steric effects, as well as reaction parameters. For this compound, the hydroxyl and methyl groups would further direct the regioselectivity of bromination, likely activating the positions ortho and para to these groups.

A synthetic route to 2,7-bis(bromomethyl)naphthalene (B1600061) has been developed via a Wohl-Ziegler reaction on 2,7-dimethylnaphthalene, which avoids the separation of isomers often encountered in other methods. orgsyn.org This procedure highlights a method for selective halogenation of the methyl groups rather than the aromatic ring. orgsyn.org

Fluorination:

Specific details on the direct fluorination of this compound are scarce in the provided results. However, the synthesis of adducts of tungsten oxide tetrafluoride with 2,7-dimethyl-1,8-naphthyridine (B83737) has been reported, indicating that functionalization with fluorine-containing moieties is feasible for related structures. documentsdelivered.com

Further Functionalization via Methyl Groups

The methyl groups of this compound represent key handles for extending the molecular framework. Functionalization of these groups can lead to a variety of derivatives with tailored properties.

One of the primary methods for functionalizing the methyl groups is through benzylic bromination, as discussed in the selective halogenation section. The resulting bis(bromomethyl) derivative is a versatile intermediate for introducing a wide range of functionalities through nucleophilic substitution reactions. orgsyn.org This approach has been utilized in the synthesis of supramolecular structures, where the 2,7-disubstituted naphthalene unit acts as a convergent spacer. orgsyn.org

The functionalization of methyl groups in the related 2,7-dimethyl-1,8-naphthyridine has also been a subject of study, suggesting that similar strategies could be applicable to this compound. documentsdelivered.com

Theoretical and Computational Analysis of Reactivity and Electronic Structure

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the behavior of molecules. scirp.orgscirp.orgarxiv.orgosti.gov These methods allow for the detailed investigation of reaction mechanisms, transition states, and the energetics of chemical processes. nih.govnih.gov

For dimethylnaphthalene isomers, DFT calculations have been employed to compute static and frequency-dependent electronic (hyper)polarizabilities. nih.gov These calculations, performed using methods like CAM-B3LYP/6-31+G* on a B3LYP/6-31G* geometry, reveal that the position of the methyl groups significantly impacts the electronic response properties. nih.gov Such computational studies can provide insights into the reactivity and potential applications of these molecules in nonlinear optics. nih.gov

DFT studies have also been instrumental in elucidating the intricate details of photochemical reactions, such as the synthesis of 7,12-dioxa nih.govhelicene. nih.gov These calculations can map out the energy profile of a reaction, identifying intermediates and transition states, and explaining the role of factors like steric hindrance and aromatic stabilization. nih.gov For this compound, DFT could be used to model its halogenation reactions, predicting the most likely sites of attack and the energy barriers for different pathways.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a powerful descriptor for predicting the reactive behavior of molecules. chemrxiv.orgrsc.orgresearchgate.net It provides a visual representation of the charge distribution around a molecule, with color-coding indicating regions of positive and negative potential. researchgate.net Red regions typically signify electron-rich areas susceptible to electrophilic attack, while blue regions indicate electron-deficient areas prone to nucleophilic attack. researchgate.net

MEP analysis has been widely used to understand intermolecular interactions and predict sites of chemical reactivity. researchgate.net For instance, in drug discovery, MEP can help identify key pharmacophoric features and predict how a molecule will interact with a biological target. chemrxiv.org For this compound, an MEP analysis would highlight the electron-rich regions associated with the hydroxyl groups and the naphthalene ring's π-system, as well as the influence of the electron-donating methyl groups. This would provide qualitative predictions for its reactivity towards various electrophiles and nucleophiles.

Fukui Function Analysis:

The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. scm.comresearchgate.net It quantifies the change in electron density at a particular point in the molecule upon the addition or removal of an electron. scm.com

The Fukui function analysis can be condensed to individual atoms, providing a numerical value for the reactivity of each site. scm.com This allows for a more quantitative prediction of regioselectivity in chemical reactions. For this compound, calculating the Fukui functions would identify which of the aromatic carbons and methyl groups are most susceptible to different types of chemical attack, thus guiding synthetic strategies. The dual descriptor, a second-order Fukui function, can offer even more refined predictions of nucleophilic and electrophilic sites. researchgate.net

Studies on Regioselectivity and Stereoselectivity in Chemical Reactions

The control of regioselectivity and stereoselectivity is a central theme in organic synthesis. For naphthalene derivatives, both experimental and computational approaches have been used to understand and predict the outcomes of chemical reactions.

Regioselectivity:

Studies on the Diels-Alder reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with 2,4-hexadien-1-ol have shown that the regiochemistry of the cycloaddition is influenced by the solvent. documentsdelivered.com This effect is attributed to intermolecular hydrogen bonding between the diene's hydroxyl group and the quinone's carbonyl oxygens in the transition state. documentsdelivered.com Computational modeling using AM1 calculations has been employed to interpret these experimental findings. documentsdelivered.com This highlights how subtle non-covalent interactions can play a crucial role in directing the regiochemical outcome of a reaction.

Stereoselectivity:

Aromatic interactions are known to be important control elements in stereoselective reactions. nih.gov For example, in (4+3) cycloaddition reactions, the stereoselectivity can be influenced by cation-π interactions between an intermediate oxyallyl cation and an aryl group. nih.gov DFT calculations, including methods that account for dispersion effects like B3LYP-D3 and M06-2X, have been successful in predicting the diastereomeric ratios in such reactions. nih.gov

In the context of this compound, its chiral nature (due to the naphthalene diol axis) and the presence of prochiral methyl groups suggest that stereoselective functionalization should be possible. For instance, asymmetric reactions targeting the methyl groups or additions to the naphthalene ring could lead to the formation of single enantiomers or diastereomers. The stereocontrol in such reactions would likely be influenced by the steric bulk of the substituents and the potential for intramolecular interactions, which can be modeled using computational methods. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of 2,7 Dimethylnaphthalene 1,8 Diol

Investigation of Hydrogen Bonding Motifs and Self-Assembly

The molecular structure of 2,7-Dimethylnaphthalene-1,8-diol, with its two hydroxyl groups in close proximity at the 1 and 8 positions of the naphthalene (B1677914) core, strongly suggests the formation of a robust intramolecular hydrogen bond. This is a characteristic feature of 1,8-naphthalenediols. This intramolecular hydrogen bond would create a six-membered ring, significantly influencing the molecule's conformation and its potential for intermolecular interactions.

Charge-Transfer Complex Formation with Electron Acceptors

Naphthalene derivatives are known to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The π-electron-rich system of the naphthalene core in this compound makes it a potential candidate for such interactions. The electron-donating ability of the naphthalene ring is further enhanced by the hydroxyl and methyl substituents.

The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of an electron acceptor. This interaction typically results in the appearance of a new absorption band in the UV-Vis spectrum, which is characteristic of the CT complex. Potential electron acceptors could include molecules with high electron affinity, such as tetracyanoquinodimethane (TCNQ) or various nitro-aromatic compounds. The specific geometry and stability of such a complex would be influenced by steric factors from the methyl groups and the hydrogen bonding capabilities of the diol functionality.

Principles of Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. For this compound to act as a host, it would need to possess a binding site or cavity suitable for encapsulating a guest. While a single molecule is unlikely to form a deep cavity, self-assembly of multiple molecules could create a larger host structure.

Conversely, this compound could act as a guest, binding within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The hydrophobic naphthalene core would favor inclusion within the nonpolar cavity of such hosts in aqueous media. The hydroxyl and methyl groups would be positioned at the rim of the host, potentially engaging in further interactions. The principles of size and shape complementarity would be crucial in determining the stability and selectivity of any potential host-guest complex.

Crystal Engineering and Solid-State Organization

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The solid-state organization of this compound would be primarily dictated by a combination of hydrogen bonding, π-π stacking of the naphthalene rings, and van der Waals interactions.

Potential Applications in Advanced Materials Science and Catalysis

Precursors for Naphthalene-Containing Polymer Architectures

The integration of naphthalene (B1677914) diols, such as 2,7-Dimethylnaphthalene-1,8-diol, into polymer backbones offers a strategy for developing high-performance materials. The inherent rigidity and planarity of the naphthalene core can impart unique and desirable properties to the resulting polymers.

Naphthalene diols like this compound primarily serve as monomers in condensation polymerization reactions. The two hydroxyl groups can react with other difunctional monomers, such as dicarboxylic acids or their derivatives (e.g., acyl chlorides), to form polyesters. Similarly, reaction with phosgene (B1210022) or its equivalents yields polycarbonates.

The polymerization process involves the stepwise formation of ester or carbonate linkages, leading to a long polymer chain where the rigid 2,7-dimethylnaphthalene (B47183) unit is regularly incorporated into the backbone. The oxidative polymerization of dihydroxynaphthalene (DHN) isomers, such as 1,8-DHN, has been shown to proceed via C-C coupling of the naphthalene rings, creating complex oligomers and polymers. researchgate.net This method offers an alternative route to integrating these aromatic units into a polymer structure. The choice of polymerization technique and co-monomers allows for precise control over the final polymer architecture and its properties.

Polymers containing naphthalene units often exhibit improved mechanical strength and dimensional stability due to strong intermolecular π-π stacking interactions between the naphthalene rings. These properties make them suitable for applications requiring high-performance materials that can withstand demanding temperature and mechanical stress environments. Research on copolymers derived from vinyl derivatives of naphthalene-2,7-diol also indicates their potential as photoluminescent dopants in optical materials. researchgate.net

Table 1: Comparative Thermal Properties of Polymers (Illustrative data based on general principles of polymer chemistry; specific values for this compound polymers would require targeted synthesis and characterization.)

Polymer TypeMonomer AMonomer BNaphthalene Moiety Present?Expected Glass Transition Temp. (Tg)Expected Thermal Stability
Aliphatic Polyester (B1180765)Adipic Acid1,4-ButanediolNoLowModerate
Aromatic Polyester (PET)Terephthalic AcidEthylene GlycolNo (Benzene ring)Moderate-HighHigh
Naphthalene-based PolyesterTerephthalic AcidThis compoundYesHighVery High

Ligand Design in Organometallic Chemistry and Asymmetric Catalysis

The structural features of this compound make it an intriguing candidate for the development of chiral ligands, particularly for asymmetric catalysis, where creating a specific three-dimensional environment around a metal center is crucial.

While 1,1'-bi-2-naphthol (B31242) (BINOL) is a renowned and widely used C2-symmetric chiral ligand in asymmetric synthesis, sigmaaldrich.comacs.org the 1,8-disubstituted naphthalene scaffold of this compound offers a different yet related structural motif. The proximity of the 1- and 8-hydroxyl groups creates a distinct coordination pocket for metal ions. By introducing chirality, either through resolution of atropisomers (if rotation around the C-C bond is restricted) or by derivatization with chiral groups, analogs that can influence the stereochemical outcome of a reaction can be created.

The development of new chiral ligands is a continuous effort in chemistry to improve efficiency and selectivity in asymmetric reactions. nih.govresearchgate.net Ligands derived from scaffolds other than BINOL, such as VANOL and VAPOL, have shown in some cases superior performance in terms of yield and enantioselectivity, demonstrating the value of exploring diverse chiral backbones. sigmaaldrich.com The unique topology provided by peri-positioned functional groups at the 8,8' positions on binaphthyl backbones can create an effective chiral microenvironment for asymmetric transformations. nih.gov

Ligands derived from naphthalene diols are explored in a variety of enantioselective catalytic transformations. These reactions are fundamental in producing single-enantiomer pharmaceuticals and fine chemicals. Chiral diol-based catalysts, often in complex with a Lewis acidic metal, can activate substrates and create a chiral environment for the transformation. nih.gov

Potential applications for ligands derived from this compound and its analogs include:

Asymmetric Reductions: Catalyzing the reduction of prochiral ketones or imines to chiral alcohols or amines.

Asymmetric Additions: Controlling the stereochemistry of reactions like the addition of organometallic reagents to aldehydes. researchgate.net

Cycloaddition Reactions: Directing the stereochemical course of Diels-Alder sigmaaldrich.com or other cycloaddition reactions to produce chiral cyclic molecules. researchgate.net

The effectiveness of these ligands often depends on the precise geometry and electronic properties of the metal-ligand complex, which dictates the approach of the substrate to the catalytic center. nih.gov

Role in Environmental Remediation and Biodegradation Studies (Metabolite Perspective)

Polycyclic aromatic hydrocarbons (PAHs), including dimethylnaphthalenes, are widespread environmental pollutants that pose a risk to ecosystems and human health. mdpi.comfrontiersin.org The microbial degradation of these compounds is a key process in their natural attenuation and in engineered bioremediation strategies. nih.govresearchgate.net

This compound is significant in this context as a potential metabolite in the biodegradation pathway of 2,7-dimethylnaphthalene. sigmaaldrich.comnist.govnih.gov Microbial degradation of PAHs like naphthalene typically begins with an attack by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring to form diols. mdpi.com These dihydroxylated intermediates are more water-soluble and susceptible to further enzymatic reactions that cleave the aromatic ring, eventually channeling the breakdown products into central metabolic pathways like the Krebs cycle. mdpi.com

The study of such metabolites is crucial for several reasons:

Pathway Elucidation: Identifying intermediates like this compound helps to map the specific catabolic pathways used by different microorganisms (e.g., species of Pseudomonas, Mycobacterium, Rhodococcus). researchgate.netunca.edu

Bioremediation Monitoring: The presence of these metabolites can serve as a biomarker, indicating that active degradation of the parent pollutant is occurring in a contaminated site.

Toxicity Assessment: Understanding the formation and fate of metabolites is essential for a complete assessment of the environmental risk, as some intermediates can be more or less toxic than the original contaminant.

The ability of microorganisms to metabolize substituted naphthalenes suggests that these microbes have evolved specific enzymatic machinery to handle these compounds, which is of great interest for developing more efficient and targeted bioremediation technologies. frontiersin.orgnih.gov

In-Depth Analysis of this compound: Current Research and Applications

While the field of materials science and catalysis continues to explore a wide array of aromatic compounds for novel applications, detailed research on the specific biotransformation and enzymatic degradation pathways of this compound is not extensively documented in publicly available scientific literature. Current research on related compounds, such as naphthalene and its methylated derivatives, provides a foundational understanding of the metabolic processes that could be analogous.

The potential utility of naphthalene derivatives in advanced materials and catalysis is an area of active investigation. However, specific applications for this compound are not well-established. The broader family of dimethylnaphthalenes is recognized for its role as precursors in the synthesis of high-performance polymers. For instance, 2,6-dimethylnaphthalene (B47086) is a key monomer for producing polyethylene (B3416737) naphthalate (PEN), a polyester with superior thermal and barrier properties compared to polyethylene terephthalate (B1205515) (PET). The specific substitution pattern of 2,7-dimethylnaphthalene and its diol derivative could theoretically offer unique properties to polymers or act as ligands in catalytic systems, though this remains a speculative area awaiting dedicated research.

There is a lack of specific studies detailing the biotransformation of this compound. Research into the microbial metabolism of the parent compound, 2,7-dimethylnaphthalene, has also not prominently identified the 1,8-diol as a major metabolite. Studies on the biotransformation of simpler, related compounds like 2-methylnaphthalene (B46627) by various microorganisms have identified several metabolic products. For example, microsomal enzymes have been shown to produce dihydrodiols from 2-methylnaphthalene, with the 7,8-diol being a predominant product. nih.gov The formation of these diols is a critical step in the detoxification and degradation of these aromatic hydrocarbons.

In the broader context of naphthalene metabolism by fungi, organisms like Cunninghamella elegans are known to hydroxylate the aromatic ring, leading to a variety of products. However, the specific biotransformation products of this compound have not been characterized in the existing literature.

The enzymatic pathways responsible for the degradation of this compound have not been specifically elucidated. General pathways for naphthalene degradation in bacteria are well-understood and typically initiated by a multi-component enzyme system called naphthalene dioxygenase. mdpi.com This enzyme catalyzes the addition of both atoms of molecular oxygen to the aromatic ring to form a cis-dihydrodiol. mdpi.com Subsequent enzymatic steps involving dehydrogenases and ring-cleavage dioxygenases lead to the breakdown of the aromatic structure into intermediates of central metabolism. mdpi.com

Fungal degradation of aromatic compounds often involves cytochrome P450 monooxygenases, which introduce a single oxygen atom to form an epoxide that is then hydrated to a trans-diol. Fungal pathogens, for example, utilize a range of metabolic pathways to assimilate nutrients from their environment, and the degradation of complex organic molecules is a key part of this process. nih.gov While these general enzymatic mechanisms for aromatic compound degradation are well-established, their specific action on this compound has not been a subject of focused research.

Emerging Research Directions and Unexplored Avenues for 2,7 Dimethylnaphthalene 1,8 Diol

Development of Novel Asymmetric Synthetic Methodologies

Currently, there is a notable absence of established asymmetric synthetic routes specifically targeting 2,7-Dimethylnaphthalene-1,8-diol. The development of such methodologies is a critical first step to unlocking its potential in chiral applications. Drawing inspiration from the synthesis of other axially chiral biaryls, several promising avenues can be explored.

One potential strategy involves the enantioselective oxidative coupling of a corresponding 2,7-dimethylnaphthalenol precursor. Research on the synthesis of (S)-BINOL derivatives using iron and copper complexes has demonstrated the feasibility of achieving high yields and enantiomeric excesses in the coupling of naphthol derivatives. epa.gov Future research could adapt these catalytic systems for the asymmetric synthesis of this compound.

Another promising approach is the use of palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenolic compounds, which has been successful in creating chiral 9,10-dihydrophenanthrene (B48381) derivatives with high enantiomeric excess. nih.gov Investigating similar palladium-catalyzed strategies for the intramolecular cyclization of appropriately substituted precursors could lead to the stereocontrolled synthesis of this compound. Furthermore, modular approaches, such as the single-pot allene (B1206475) diboration/hydroboration/cross-coupling, offer a concise pathway to chiral diols and could be adapted for this specific target. nih.gov

The table below outlines potential asymmetric synthetic strategies that could be investigated for this compound, based on successful methods for related compounds.

Synthetic Strategy Potential Catalyst/Reagent Anticipated Advantages Key Challenge
Asymmetric Oxidative CouplingIron or Copper complexes with chiral ligandsDirect formation of the biaryl bondControlling regioselectivity and achieving high enantioselectivity with the dimethylated substrate
Palladium-Catalyzed Intramolecular CyclizationPalladium catalysts with chiral phosphine (B1218219) ligandsHigh potential for enantiocontrolSynthesis of the required substituted precursor
Modular Allene ChemistryCatalytic enantioselective diboration reagentsStep-economy and modularityAdaptation of the methodology to a naphthalene-based system

Exploration of Advanced Catalytic Functions and Photochemistry

The unique electronic and steric properties of this compound suggest its potential as a ligand or catalyst in various chemical transformations. The parent compound, 1,8-naphthalenediol, has been investigated for its ability to form unsymmetrical dinucleating ligands that can coordinate with metal ions like copper(II), demonstrating the electronic equivalence of its aryloxides to those of phenol. nih.gov The methyl groups in the 2 and 7 positions of the diol could modulate the steric and electronic environment of the metal center, potentially leading to novel catalytic activities.

The photochemistry of naphthalene (B1677914) derivatives is a rich field, and this compound is expected to exhibit interesting photochemical properties. Studies on 1,8-diacetylnaphthalene (B15068771) have shown that photochemical reactions can involve intramolecular proton migration and cyclization. rsc.org Similarly, the photochemical synthesis of 1,6- and 1,8-naphthalenophanes has been achieved through Photo-Dehydro-Diels-Alder reactions. nih.govresearchgate.net Investigating the photochemical behavior of this compound could reveal novel photoreactions and the formation of unique molecular architectures. The interaction of light with this molecule could also be harnessed for applications in photopolymerization, similar to how 1,8-naphthalimide (B145957) derivatives have been used as photoinitiators. mdpi.com

Integration into Nanomaterials and Smart Systems

The integration of this compound into nanomaterials and smart systems represents a frontier with significant potential. The parent 1,8-dihydroxynaphthalene (1,8-DHN) has been shown to be a precursor in the formation of melanin-like polymers. acs.org The specific properties of polymers derived from this compound could be tailored by the presence of the methyl groups.

Furthermore, the fluorescent properties inherent to many naphthalene derivatives could be exploited. Highly constrained 1,8-diarylnaphthalenes have been developed as photoluminescent sensors for ion-selective recognition, exhibiting remarkable quantum yields. nih.gov By functionalizing this compound and incorporating it into polymer matrices or onto nanoparticle surfaces, it may be possible to create novel sensors for specific analytes. The development of such "smart" materials could have applications in environmental monitoring or biomedical diagnostics.

High-Throughput Screening for Novel Biological Activities (excluding clinical data)

High-throughput screening (HTS) is a powerful tool for discovering novel biological activities of chemical compounds. oncotarget.com While no specific HTS data for this compound is currently available, the known biological activities of related naphthalenone and naphthalimide derivatives provide a strong rationale for such investigations. nih.govnih.gov Fungal naphthalenones, which are biosynthesized from 1,8-dihydroxynaphthalene, exhibit a wide range of bioactivities, including cytotoxic, antiviral, and antimicrobial properties. nih.gov

HTS assays could be designed to evaluate this compound and its derivatives against a variety of biological targets. nih.gov For instance, cell-based assays could assess its potential as an anticancer agent by monitoring changes in cell morphology and proliferation. nih.gov Given that 1,8-naphthalimide derivatives are known to act as DNA intercalators, screening for similar activity with this compound would be a logical starting point. nih.gov The antioxidant properties of 1,8-naphthalenediol also suggest that its dimethylated counterpart could be screened for similar or enhanced radical-scavenging capabilities. epa.govacs.org

The following table outlines potential HTS campaigns for this compound.

Screening Target Assay Type Rationale based on Related Compounds
Anticancer ActivityCell proliferation assays (e.g., MTT, high-content imaging)Naphthalenone derivatives show cytotoxic effects. nih.gov
Antiviral ActivityViral replication inhibition assaysFungal naphthalenones have demonstrated antiviral properties. nih.gov
Antimicrobial ActivityMinimum inhibitory concentration (MIC) assaysNaphthalenone derivatives exhibit antimicrobial activity. nih.gov
DNA IntercalationFluorescence displacement assays1,8-Naphthalimide derivatives are known DNA intercalators. nih.gov
Antioxidant CapacityRadical scavenging assays (e.g., DPPH, ORAC)1,8-Naphthalenediol is a potent antioxidant. epa.govacs.org

Synergistic Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the exploration of this compound. Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the properties and reactivity of 1,8-naphthalenediol and its radical species. acs.org These methods can be applied to this compound to predict its structural parameters, electronic properties, and spectroscopic signatures.

For instance, computational modeling can help to elucidate the impact of the methyl groups on the intramolecular hydrogen bonding that is characteristic of the 1,8-diol system. This, in turn, can provide insights into its potential antioxidant activity. acs.org Furthermore, theoretical calculations can guide the design of synthetic routes and predict the outcomes of photochemical reactions.

Experimental techniques such as laser flash photolysis can be used to study the transient species formed upon excitation of this compound, complementing the computational predictions of its photochemical behavior. acs.org Similarly, detailed spectroscopic analysis (NMR, UV-Vis, Fluorescence) and X-ray crystallography of the compound and its derivatives will provide essential structural and electronic data to validate and refine the computational models. This iterative cycle of prediction and experimental verification will undoubtedly lead to a deeper and more rapid understanding of this promising molecule.

Q & A

Q. What are the recommended synthetic routes for 2,7-Dimethylnaphthalene-1,8-diol, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach for synthesizing naphthalene diol derivatives involves nucleophilic substitution or hydroxylation of pre-functionalized naphthalene. For example, substituting methyl groups at the 2- and 7-positions via Friedel-Crafts alkylation, followed by dihydroxylation at positions 1 and 8 using oxidizing agents like H₂O₂/acid or enzymatic catalysis. Reaction efficiency can be improved by optimizing solvent polarity (e.g., DMF for solubility), temperature control (room temperature to 80°C), and stoichiometric ratios of reagents (e.g., K₂CO₃ as a base for deprotonation) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diol form from byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹). Methyl groups show symmetric/asymmetric C–H bends (~1375–1465 cm⁻¹) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight (expected m/z ~178 for C₁₂H₁₂O₂) and fragmentation patterns. High-resolution MS (HRMS) resolves isotopic peaks for formula validation .
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR distinguishes quaternary carbons near hydroxyls (δ 150–160 ppm) .

Q. What are the key systemic toxicological effects of naphthalene derivatives, and how do they inform safety protocols for handling this compound?

  • Methodological Answer : Naphthalene derivatives exhibit hepatic, renal, and respiratory toxicity in mammals. For example, 2-methylnaphthalene causes bronchiolar necrosis in mice via cytochrome P450-mediated metabolic activation . While direct data on this compound is limited, researchers should:
  • Use PPE (gloves, respirators) to avoid dermal/oral exposure.
  • Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) to screen for hepatotoxicity .
  • Monitor metabolites using LC-MS to identify reactive intermediates (e.g., epoxides or quinones) .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of naphthalene diols be resolved in mechanistic studies?

  • Methodological Answer : Contradictions often arise from species-specific metabolism (e.g., human vs. rodent CYP450 isoforms). To address this:
  • Use human hepatocyte models (e.g., HepG2 cells) to simulate Phase I/II metabolism .
  • Apply isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation (e.g., dihydrodiols or glutathione conjugates) .
  • Compare results with computational models (e.g., molecular docking of diols with CYP1A1/1B1 enzymes) to predict bioactivation pathways .

Q. What advanced chromatographic methods are suitable for resolving this compound from structural isomers?

  • Methodological Answer :
  • GC-MS : Use a polar stationary phase (e.g., DB-5MS) with temperature programming (50°C to 300°C at 10°C/min). Retention indices (RI) can differentiate isomers (e.g., 2,6- vs. 2,7-dimethyl derivatives) .
  • HPLC-DAD : A C18 column with acetonitrile/water gradient elution (UV detection at 254 nm) separates diols based on hydroxyl group positioning. Spiking with reference standards validates retention times .

Q. How do substituent effects (methyl vs. hydroxyl groups) influence the electronic structure and reactivity of naphthalene diols?

  • Methodological Answer : Computational studies (DFT calculations) reveal that methyl groups donate electron density via hyperconjugation, stabilizing the aromatic ring, while hydroxyl groups withdraw electrons, increasing susceptibility to electrophilic attack. To validate:
  • Perform Hammett analysis to quantify substituent effects on reaction rates (e.g., bromination at the 4-position) .
  • Use cyclic voltammetry to measure redox potentials, correlating with antioxidant/pro-oxidant behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.